molecular formula C19H20 B6297910 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen CAS No. 210286-47-8

1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen

Cat. No.: B6297910
CAS No.: 210286-47-8
M. Wt: 248.4 g/mol
InChI Key: JIEMYJUWLLOMSA-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen is a chemical compound belonging to the class of indacenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzene derivative with a suitable cyclizing agent can yield the desired indacene structure. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where substituents on the indacene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroindacenes.

Scientific Research Applications

1,2,3,5-Tetrahydro-6-methyl-7-phenyl-s-indacen has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in

Properties

IUPAC Name

2-methyl-1-phenyl-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14/h2-4,6-7,11-13,19H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEMYJUWLLOMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1C3=CC=CC=C3)C=C4CCCC4=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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